tert-Butyl N,N-diallylcarbamate
Overview
Description
tert-Butyl N,N-diallylcarbamate: is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is a protected amine, often used in organic synthesis due to its stability and reactivity . The compound is characterized by the presence of a tert-butyl group and two allyl groups attached to a carbamate moiety .
Mechanism of Action
Target of Action
Tert-Butyl N,N-diallylcarbamate is a protected amine
Mode of Action
The compound is involved in Ring-closing metathesis (RCM) reactions . This reaction is facilitated in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .
Biochemical Pathways
The compound is used in the synthesis of heterocyclic compounds
Pharmacokinetics
Itsmolecular weight is 197.27 , which could influence its pharmacokinetic properties.
Result of Action
It is known to be used in the synthesis of heterocyclic compounds .
Action Environment
It’s worth noting that the compound has aboiling point of 75 °C at 1.5 mmHg and a flash point of 81 °C , indicating that its stability and reactivity could be influenced by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N,N-diallylcarbamate can be synthesized through the reaction of diallylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N,N-diallylcarbamate undergoes various chemical reactions, including:
Ring-Closing Metathesis (RCM): This reaction involves the formation of cyclic compounds through the action of metathesis catalysts.
Substitution Reactions: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hoveyda-Grubbs Catalyst: Used in ring-closing metathesis reactions.
Bases (e.g., Triethylamine): Used in the synthesis of this compound.
Major Products Formed:
Heterocyclic Compounds: Formed through ring-closing metathesis reactions.
Substituted Carbamates: Formed through substitution reactions.
Scientific Research Applications
Chemistry: tert-Butyl N,N-diallylcarbamate is used in the synthesis of heterocyclic compounds, which are valuable intermediates in organic chemistry .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s reactivity and stability make it a potential candidate for drug development and biochemical research .
Industry: In industrial settings, this compound is used as a building block for the synthesis of various organic compounds .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the allyl groups.
Diallylamine: Contains allyl groups but lacks the tert-butyl carbamate moiety.
Uniqueness: tert-Butyl N,N-diallylcarbamate is unique due to the combination of a tert-butyl group and two allyl groups attached to a carbamate moiety. This structure provides both stability and reactivity, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl N,N-bis(prop-2-enyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPHUBKNVVTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408412 | |
Record name | tert-Butyl N,N-diallylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151259-38-0 | |
Record name | tert-Butyl N,N-diallylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl N,N-diallylcarbamate in the context of the provided research?
A1: this compound serves as a substrate in ring-closing metathesis (RCM) reactions catalyzed by ruthenium-alkylidene complexes []. This reaction efficiently forms cyclic carbamates, which are valuable building blocks in organic synthesis.
Q2: How does the use of a biphasic system with this compound improve the RCM reaction?
A2: Employing a biphasic system, such as [BDMIM][BF4]/heptane, with this compound enhances the RCM reaction by improving catalyst stability and enabling continuous flow processes []. The ionic catalyst remains largely in the ionic liquid phase, while the substrate resides in the organic phase. This separation facilitates catalyst recycling and minimizes contamination of the product with the catalyst.
Q3: Are there other substrates similar to this compound used in these reactions?
A3: Yes, the research demonstrates the versatility of the ruthenium-alkylidene catalyst by showcasing its activity with various dienes, including N,N-diallyltrifluoroacetamide, diethyl diallylmalonate, diethyl di(methallyl)malonate, N,N-diallylacetamide, diphenyldiallylsilane, and 1,7-octadiene []. This highlights the broad applicability of this catalytic system for RCM reactions with different substrates.
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